molecular formula C20H27N3O3S B2517255 2-methoxy-4,5-dimethyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 2034227-36-4

2-methoxy-4,5-dimethyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No. B2517255
CAS RN: 2034227-36-4
M. Wt: 389.51
InChI Key: NPHBLJCGTGZOJS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamide derivatives is a topic of interest in the field of medicinal chemistry due to their potential pharmacological properties. For instance, the synthesis of a Schiff base from 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide and 2-hydroxy-3-methoxybenzaldehyde has been reported, which involves the formation of enol-imines in both solid state and solution . Similarly, the synthesis of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide has been achieved, with the crystal structure showing π–π interactions and hydrogen-bonding interactions forming a three-dimensional network . These examples suggest that the synthesis of complex sulfonamide derivatives often involves multi-step reactions and careful consideration of intermolecular interactions.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can significantly influence their physical and chemical properties. For example, the crystal structure of a Schiff base sulfonamide derivative has been determined, showing the existence of enol-imines and highlighting the importance of tautomerism in determining photochromic and thermochromic characteristics . Additionally, the molecular and supramolecular structures of various N-[2-(pyridin-2-yl)ethyl]sulfonamide derivatives have been reported, with differences in torsion angles and hydrogen bonding patterns affecting the overall molecular conformation .

Chemical Reactions Analysis

Sulfonamide derivatives can participate in a variety of chemical reactions, often as ligands in metal coordination complexes. For instance, a dimeric copper(II) complex with 4-amino-N-(5-methoxy-2-pyrimidinyl)benzenesulfonamide has been synthesized, and its structure and spectroscopic properties have been analyzed, revealing antiferromagnetically coupled dimers . These findings suggest that sulfonamide derivatives can form stable complexes with metals, which can be analyzed using techniques such as EPR, IR, Raman, and UV-Vis spectroscopy.

Physical and Chemical Properties Analysis

Scientific Research Applications

Photodynamic Therapy Applications

Benzenesulfonamide derivatives have been explored for their potential in photodynamic therapy (PDT), a treatment modality for cancer. Studies have synthesized and characterized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, exhibiting good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These features are crucial for type II photosensitizers used in PDT for cancer treatment, highlighting the compounds' potential in medical research and therapy applications (Pişkin, Canpolat, & Öztürk, 2020).

Corrosion Inhibition

The corrosion inhibition properties of piperidine derivatives, including benzenesulfonamide compounds, on iron have been evaluated through quantum chemical calculations and molecular dynamics simulations. These studies provide insights into the compounds' adsorption behaviors and their effectiveness as corrosion inhibitors, which is relevant for materials science and engineering (Kaya et al., 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many sulfonamide-containing drugs act as inhibitors of the enzyme carbonic anhydrase, which is involved in the regulation of pH and fluid balance in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. These properties would likely be assessed through a combination of computational predictions and experimental testing .

Future Directions

The future research directions for this compound would likely depend on its intended application. For example, if it shows promise as a pharmaceutical drug, future research might focus on optimizing its synthesis, improving its pharmacokinetics, and assessing its efficacy in clinical trials .

properties

IUPAC Name

2-methoxy-4,5-dimethyl-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3S/c1-15-11-19(26-3)20(12-16(15)2)27(24,25)22-13-17-6-9-23(10-7-17)18-5-4-8-21-14-18/h4-5,8,11-12,14,17,22H,6-7,9-10,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPHBLJCGTGZOJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCC2CCN(CC2)C3=CN=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-4,5-dimethyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide

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